2-(3-Fluoro-5-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-Fluoro-5-methoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid, featuring a fluorine and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methoxyphenyl)-2-methylpropanoic acid typically involves the introduction of the fluorine and methoxy groups onto the phenyl ring, followed by the formation of the propanoic acid moiety. One common method involves the nucleophilic aromatic substitution reaction between a fluorinated benzene derivative and a methoxy-substituted phenol. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Fluoro-5-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-Fluoro-5-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-5-methoxyphenyl)acetic acid
- 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
- 2-(3-Fluoro-5-methoxyphenyl)-2-oxoacetic acid
Uniqueness
2-(3-Fluoro-5-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(3-fluoro-5-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,10(13)14)7-4-8(12)6-9(5-7)15-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
CPTUQOWKQKZBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)F)OC)C(=O)O |
Origin of Product |
United States |
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